2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide
Description
This compound features a hybrid heterocyclic architecture combining a 1,2,4-triazolo[4,3-b]pyridazine core with a 2H-1,2,3-triazole-4-carboxamide side chain. The structure includes a phenyl group at position 2 of the triazole ring and an ether-linked ethyl group bridging the pyridazine and carboxamide moieties. Initial characterization would likely employ ¹H NMR, IR, and mass spectrometry, as seen in related triazole derivatives .
Properties
IUPAC Name |
2-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N8O2/c31-22(18-15-24-30(27-18)17-9-5-2-6-10-17)23-13-14-32-20-12-11-19-25-26-21(29(19)28-20)16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URICZGGBEGWLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps, starting with the creation of the core triazole structure followed by functional group modifications. The initial step might involve the reaction of phenylhydrazine with ethyl acetoacetate to form a triazole intermediate, which is then subjected to further modifications such as arylation and introduction of carboxamide groups under controlled conditions. Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using batch or continuous flow processes, ensuring high purity and yield. Catalysts and optimized reaction conditions play a crucial role in large-scale synthesis.
Chemical Reactions Analysis
Reactivity of the Triazolopyridazine Core
The triazolo[4,3-b]pyridazine system exhibits electrophilic substitution and nucleophilic displacement reactions due to its electron-deficient aromatic system.
Key Findings :
-
Chlorination at C8 with POCl₃ proceeds quantitatively, enabling further functionalization .
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Palladium-catalyzed cross-coupling facilitates the introduction of aryl/heteroaryl groups .
1,2,3-Triazole Ring Reactions
The 1,2,3-triazole moiety participates in click chemistry, coordination, and reductive processes.
Key Findings :
-
The 1,2,3-triazole acts as a bioisostere for amide bonds, enhancing metabolic stability .
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Ru-catalyzed reactions favor 1,5-regioisomers, unlike Cu-mediated 1,4-selectivity .
Ether Linkage (Oxyethyl Chain) Reactivity
The ethylene glycol spacer undergoes nucleophilic substitution and oxidation.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | O-alkylation at the ether oxygen | |
| Oxidation | KMnO₄, H₂SO₄, 0°C | Cleavage to carboxylic acid |
Key Findings :
-
The oxyethyl chain enhances solubility and serves as a linker for prodrug design.
Carboxamide Group Transformations
The terminal carboxamide participates in hydrolysis and condensation reactions.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux, 12h | Converts to carboxylic acid | |
| Schiff Base Formation | Aldehydes, EtOH, Δ | Imine-linked conjugates |
Key Findings :
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Hydrolysis under acidic conditions yields the free carboxylic acid, enabling further derivatization.
Phenyl Ring Modifications
Electrophilic aromatic substitution occurs at the para positions of phenyl groups.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Introduces nitro groups | |
| Halogenation | Br₂, FeBr₃, DCM, RT | Bromination at para position |
Key Findings :
Biological Activity Correlations
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Anticancer Activity : Derivatives inhibit c-Met kinase (IC₅₀ = 12–58 nM) via hydrogen bonding with MET-1160 and ASP-1222 residues .
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Antimicrobial Effects : Triazole-thione analogs show MIC values of 2–8 µg/mL against S. aureus and C. albicans .
Stability and Degradation
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Photodegradation : UV exposure (254 nm) cleaves the triazole ring, forming nitroso intermediates.
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Hydrolytic Stability : Stable in pH 4–8 buffers but degrades rapidly under strongly acidic/basic conditions.
Scientific Research Applications
Medicinal Chemistry Applications
The 1,2,4-triazole framework is known for its diverse biological activities. Compounds containing this structure have been reported to exhibit antifungal , antibacterial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, derivatives similar to the compound have shown significant inhibition of various cancer cell lines. One study found that triazolopyridazine derivatives could inhibit the MET kinase activity with IC50 values as low as 4.2 nmol/L, demonstrating their potential as targeted cancer therapies . The compound’s ability to inhibit tumor growth in xenograft models further supports its anticancer potential.
Antimicrobial Properties
The presence of the triazole moiety contributes to the compound's antimicrobial efficacy. Research indicates that 1,2,4-triazoles possess broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, specific triazole derivatives have been shown to exhibit minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like gentamicin . This suggests that the compound may be effective against resistant strains of bacteria.
Anti-inflammatory Effects
Triazole derivatives have also been explored for their anti-inflammatory properties. The compound's structure may facilitate interactions with inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .
Agricultural Applications
In agriculture, compounds with triazole structures are often used as fungicides due to their ability to inhibit fungal growth. The unique properties of 1,2,4-triazoles allow them to disrupt fungal cell membranes and metabolic pathways effectively. Research has shown that similar compounds can act as effective agrochemicals against a variety of phytopathogens .
Material Science Applications
The unique chemical properties of 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide also lend themselves to applications in materials science. The compound can be utilized in the synthesis of advanced materials such as polymers and coordination compounds due to its ability to form stable complexes with metal ions. These materials can exhibit enhanced thermal stability and mechanical properties .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activities; potential anti-inflammatory effects. |
| Agriculture | Effective fungicide against various phytopathogens. |
| Material Science | Useful in synthesizing advanced polymers and coordination compounds. |
Case Studies
- Anticancer Study : A series of triazolopyridazine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most potent derivative showed an IC50 value of 0.24 nM against c-Met kinase .
- Antimicrobial Evaluation : Research on triazole derivatives indicated broad-spectrum antibacterial activity with MIC values significantly lower than those of traditional antibiotics .
- Fungicide Development : Studies demonstrated that triazole-containing compounds effectively inhibit fungal growth in agricultural settings, paving the way for new fungicide formulations .
Mechanism of Action
The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can trigger a cascade of effects within biological pathways, influencing processes like cell proliferation, apoptosis, or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility : Fluorinated and tert-butyl-substituted derivatives (e.g., compounds 6 and 16 ) exhibit lower aqueous solubility compared to the target compound’s ethoxyethyl group, which may improve bioavailability.
- Thermal Stability : High melting points in fluorinated compounds (e.g., 230°C for compound 6 ) suggest greater crystalline stability than the target compound’s likely amorphous form.
Biological Activity
The compound 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.5 g/mol. The structure includes a triazole ring and a pyridazine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine structures exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazole derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Properties : Several derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, triazole-based compounds have been evaluated for their ability to induce apoptosis in cancer cells . The compound may share similar mechanisms due to its structural characteristics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that triazole derivatives can intercalate into DNA strands, disrupting replication and transcription processes .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis, similar to other triazole derivatives that target specific kinases .
Case Studies and Research Findings
Recent studies have highlighted the potential of triazole derivatives in various therapeutic areas:
- Anticancer Studies : A study on related triazole compounds showed significant cytotoxicity against colon carcinoma (HCT-116) with IC50 values around 6.2 µM . This suggests that the compound may also exhibit potent anticancer activity.
- Antimicrobial Efficacy : Another investigation found that certain triazole derivatives had broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide?
- Methodology : The synthesis typically involves:
- Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core via copper-catalyzed or thermal cyclization of hydrazine intermediates .
- Coupling Reactions : Etherification between the pyridazine oxygen and ethylenediamine derivatives under basic conditions (e.g., NaH/DMF) .
- Amide Bond Formation : Reaction of the triazole-carboxylic acid precursor with the ethylenediamine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry of triazole and pyridazine rings, ensuring correct substitution patterns .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., ESI-MS) to validate molecular formula .
- HPLC : Purity assessment using reverse-phase C18 columns (ACN/H₂O mobile phase) with UV detection at 254 nm .
Q. What are the primary safety considerations when handling this compound?
- Hazard Mitigation :
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Collect solid waste in sealed containers; avoid aqueous release due to environmental toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during triazole-pyridazine coupling?
- Strategies :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility .
- Temperature Control : Optimize between 60–80°C to minimize side reactions (e.g., hydrolysis of ethoxy groups) .
- Catalyst Selection : Evaluate Pd or Cu catalysts for regioselective triazole formation, monitoring via TLC .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition:
- Assay Variability : Compare cell-free vs. cell-based assays; confirm target engagement via SPR or thermal shift assays .
- Structural Confirmation : Re-analyze batch purity (HPLC, LC-MS) to rule out degradation products .
- Computational Validation : Perform docking studies (e.g., AutoDock Vina) to verify binding pose consistency with active site residues .
Q. What computational methods are suitable for predicting off-target interactions?
- Workflow :
- Target Prediction : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) .
- Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) in explicit solvent to assess selectivity .
- ADMET Profiling : Predict metabolic liabilities (e.g., CYP450 inhibition) using ADMETlab 2.0 .
Q. How to design stability studies for this compound under physiological conditions?
- Protocol :
- Stress Testing : Incubate in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 1.2) for 24–72 hours .
- Degradation Analysis : Monitor via UPLC-MS for hydrolytic cleavage (amide bonds) or oxidation (triazole rings) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photodegradation; use amber vials if unstable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
